Cas no 634-02-6 (guanosine cyclic 2',3'-(hydrogen phosphate))

guanosine cyclic 2',3'-(hydrogen phosphate) structure
634-02-6 structure
Nome do Produto:guanosine cyclic 2',3'-(hydrogen phosphate)
N.o CAS:634-02-6
MF:C10H12N5O7P
MW:345.205342292786
CID:1651145
PubChem ID:135398728

guanosine cyclic 2',3'-(hydrogen phosphate) Propriedades químicas e físicas

Nomes e Identificadores

    • guanosine cyclic 2',3'-(hydrogen phosphate)
    • 2',3'-Cyclic GMP
    • C06194
    • 9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-tetrahydro-2H-1,3,5,2$l^{5}-furo[3,4-d][1,3,2$l^{5}]dioxaphosphol-4-yl]-2-amino-6,9-dihydro-3H-purin-6-one
    • 9K9
    • CHEBI:28181
    • guanosine cyclic-2',3'-monophosphate
    • UNII-VGU8ZU3AM5
    • GUANOSINE CYCLIC 2',3'-PHOSPHATE
    • guanosine 2',3'-cyclic phosphate
    • DTXSID80979568
    • 15718-49-7
    • 9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-3H-purin-6-one
    • 2-Hydroxy-4-(6-hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)-6-(hydroxymethyl)tetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-2-one
    • 23G
    • 2',3'-CYCLIC GUANYLIC ACID
    • Guanosine-2',3'-cyclic-monophosphate
    • SCHEMBL4063650
    • 634-02-6
    • 2',3'-cGMP
    • guanosine 2',3'-cyclic monophosphate
    • 2',3' cGMP
    • 34DF8A42-40BB-441B-A058-8E0008232C94
    • O(2'),O(3')-hydroxyphosphoryl-guanosine
    • cyclic 2',3'-(hydrogen phosphate)-Guanosine
    • 2-amino-9-[(3ar,4r,6r,6ar)-2-hydroxy-6-(hydroxymethyl)-2-oxidotetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1,9-dihydro-6h-purin-6-one
    • VGU8ZU3AM5
    • 9-((3AR,4R,6R,6AR)-2-HYDROXY-6-(HYDROXYMETHYL)-2-OXO-3A,4,6,6A-TETRAHYDROFURO(3,4-D)(1,3,2)DIOXAPHOSPHOL-4-YL)-2-AMINO-1H-PURIN-6-ONE
    • cyclic guanosine 2',3'-monophosphate
    • Q27103546
    • 2-amino-9-[(2S,3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one
    • EINECS 211-203-0
    • UASRYODFRYWBRC-UUOKFMHZSA-N
    • Inchi: InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
    • Chave InChI: UASRYODFRYWBRC-UUOKFMHZSA-N
    • SMILES: C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N

Propriedades Computadas

  • Massa Exacta: 345.04743474g/mol
  • Massa monoisotópica: 345.04743474g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 616
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 171Ų
  • XLogP3: -3.4
Fornecedores recomendados
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd